molecular formula C22H18ClN3O4S B2593814 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1261003-94-4

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2593814
CAS No.: 1261003-94-4
M. Wt: 455.91
InChI Key: QBIPXNPNXLKJRB-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of compounds similar to the one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . This method could potentially be used for the synthesis of the compound .


Molecular Structure Analysis

The compound contains a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . It also contains a five-member heterocyclic ring with three nitrogen and two carbon atoms .


Chemical Reactions Analysis

The compound, due to its structure, could potentially exhibit various biological and pharmacological activities . These activities could include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C23H22ClN3O3S . Its exact mass and mono-isotopic mass are 455.1070404 . It also has a complexity of 750 and a topological polar surface area of 95 .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including compounds structurally similar to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide, have been extensively studied for their potential anticancer properties. For instance, certain aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the significance of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020). Furthermore, novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, demonstrating potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Agents

Thienopyrimidine compounds have also been explored for their anti-inflammatory and analgesic properties. Synthesized thienopyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, making them potential candidates for antimicrobial and anti-inflammatory therapies (Tolba et al., 2018). Another study demonstrated the synthesis of thienopyrimidine linked rhodanine derivatives, which exhibited significant antibacterial and antifungal potency, underscoring their potential in antimicrobial applications (Kerru et al., 2019).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of thienopyrimidine derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. Studies have focused on developing efficient synthetic methods and investigating the chemical behavior of these compounds, leading to the construction of various bioactive molecules (Farouk et al., 2021). This includes the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities, demonstrating the versatility of thienopyrimidine derivatives in drug development.

Future Directions

The compound and its derivatives could be further studied for their potential biological and pharmacological activities. More research could be done to understand its mechanism of action and to explore its potential therapeutic applications .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-30-17-7-5-14(6-8-17)12-24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)16-4-2-3-15(23)11-16/h2-11,18,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUHRQINIOONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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